5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, a methyl group, and a nitrile group attached to a dihydropyridine ring. Its molecular formula is C7H5ClN2O2, and it has a molecular weight of 184.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent under controlled conditionsThe reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether, H2 with a metal catalyst (e.g., Pd/C).
Substitution: Nucleophiles (e.g., NH3, RSH, ROH) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxo-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: Formation of 5-chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
- 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
- 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-chloro-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKTIWBMWLFMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350659 |
Source
|
Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139713-57-8 |
Source
|
Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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